cyclo[2Nal-Pro-D-Tyr-Arg-Arg]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is a cyclic pentapeptide known for its potent antagonistic activity against the CXC chemokine receptor type 4 (CXCR4). This compound is part of a class of molecules that have shown significant potential in therapeutic applications, particularly in the treatment of diseases such as cancer and HIV .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] involves a macrocyclization process. The key steps include the formation of an isosteric amidine substructure using nitrile oxide-mediated C-N bond formation . The process typically involves solid-phase peptide synthesis (SPPS) followed by cyclization under specific conditions to ensure the formation of the cyclic structure.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the SPPS process and cyclization steps to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) would be employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The amidine and peptide bonds are particularly susceptible to nucleophilic attack.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include nitrile oxides for cyclization and various protecting groups during SPPS to ensure selective reactions .
Major Products Formed: The major product formed from the synthesis is the cyclic pentapeptide itself. Further modifications can lead to derivatives with altered binding affinities and biological activities.
Wissenschaftliche Forschungsanwendungen
Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying cyclic peptide synthesis and macrocyclization techniques.
Biology: Investigated for its role in inhibiting CXCR4, a receptor involved in cell signaling and migration.
Industry: Potential use in the development of new drugs targeting CXCR4-related pathways.
Wirkmechanismus
The compound exerts its effects by binding to the CXCR4 receptor, thereby inhibiting the interaction between CXCR4 and its natural ligand, stromal cell-derived factor 1 (SDF-1). This inhibition prevents the downstream signaling pathways that are involved in cell migration, proliferation, and survival . The molecular targets include the CXCR4 receptor and associated signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is unique due to its specific cyclic structure and high affinity for CXCR4. Similar compounds include:
Cyclo[2Nal-Gly-D-Tyr-Arg-Arg]: Another potent CXCR4 antagonist with a slightly different amino acid sequence.
Cyclo[D-Tyr-Arg-Arg-Nal-Gly]: Known for its high binding affinity and therapeutic potential.
Cyclo[D-Tyr-D-Arg-Arg-Nal-Gly]: An epimer of the previous compound with similar biological activity.
These compounds share the cyclic pentapeptide structure but differ in their amino acid composition and specific biological activities.
Eigenschaften
Molekularformel |
C39H51N11O6 |
---|---|
Molekulargewicht |
769.9 g/mol |
IUPAC-Name |
2-[3-[(3S,6S,9S,12R,15S)-6-[3-(diaminomethylideneamino)propyl]-12-[(4-hydroxyphenyl)methyl]-3-(naphthalen-2-ylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-9-yl]propyl]guanidine |
InChI |
InChI=1S/C39H51N11O6/c40-38(41)44-17-3-8-28-33(52)46-29(9-4-18-45-39(42)43)34(53)49-31(22-24-11-14-25-6-1-2-7-26(25)20-24)37(56)50-19-5-10-32(50)36(55)48-30(35(54)47-28)21-23-12-15-27(51)16-13-23/h1-2,6-7,11-16,20,28-32,51H,3-5,8-10,17-19,21-22H2,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H4,40,41,44)(H4,42,43,45)/t28-,29-,30+,31-,32-/m0/s1 |
InChI-Schlüssel |
AVNDVFCGYOONJV-LUKCZKMGSA-N |
Isomerische SMILES |
C1C[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCN=C(N)N)CC5=CC=C(C=C5)O |
Kanonische SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCN=C(N)N)CC5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.